3-(3-Methoxy-pyridin-4-yl)-propionic acid
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Overview
Description
3-(3-Methoxy-pyridin-4-yl)-propionic acid is an organic compound that belongs to the class of pyridine derivatives It features a methoxy group attached to the third position of the pyridine ring and a propionic acid moiety at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-pyridin-4-yl)-propionic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxy-4-cyanopyridine.
Grignard Reaction: The 3-methoxy-4-cyanopyridine is reacted with methylmagnesium iodide in anhydrous tetrahydrofuran under a nitrogen atmosphere. The reaction is cooled to 0°C and stirred for 2 hours.
Quenching and Extraction: The reaction mixture is quenched with water, and the pH is adjusted to neutral using hydrochloric acid. The resulting solution is extracted with ethyl acetate.
Purification: The organic layers are dried over anhydrous sodium sulfate and concentrated.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxy-pyridin-4-yl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium hydride or sodium methoxide can facilitate substitution reactions.
Major Products
Oxidation: 3-(3-Hydroxy-pyridin-4-yl)-propionic acid.
Reduction: 3-(3-Methoxy-piperidin-4-yl)-propionic acid.
Substitution: 3-(3-Substituted-pyridin-4-yl)-propionic acid, where the substituent depends on the nucleophile used.
Scientific Research Applications
3-(3-Methoxy-pyridin-4-yl)-propionic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-pyridin-4-yl)-propionic acid involves its interaction with specific molecular targets. The methoxy group and the propionic acid moiety can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Hydroxy-pyridin-4-yl)-propionic acid
- 3-(3-Methoxy-piperidin-4-yl)-propionic acid
- 3-(3-Substituted-pyridin-4-yl)-propionic acid
Uniqueness
3-(3-Methoxy-pyridin-4-yl)-propionic acid is unique due to the presence of both a methoxy group and a propionic acid moiety on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
3-(3-methoxypyridin-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-8-6-10-5-4-7(8)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMKCJFVPQNAMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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